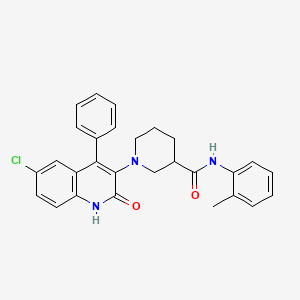![molecular formula C22H24ClN3O2 B10871218 (5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10871218.png)
(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the reaction of 5-chloro-1,3-dimethylindole with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities.
Medicine
In medicine, indole derivatives are used in the development of pharmaceuticals. This compound might be investigated for its potential therapeutic effects, such as targeting specific receptors or enzymes in the body .
Industry
In industry, indole derivatives are used in the production of dyes, pigments, and other materials. This compound could be utilized in similar applications due to its chemical properties.
Mechanism of Action
The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways . The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 1H-indole-3-carbaldehyde derivatives
Uniqueness
What sets (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24ClN3O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-19-14-16(23)4-9-20(19)24(2)21(15)22(27)26-12-10-25(11-13-26)17-5-7-18(28-3)8-6-17/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
RXMUFKTTWVCULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10871146.png)
![2-[(2,6-dichlorobenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10871155.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10871167.png)
![2-bromo-N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]benzamide](/img/structure/B10871174.png)
![N'-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B10871177.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871180.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10871187.png)
![2-(2-methoxyphenyl)-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10871191.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10871192.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10871197.png)
![N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871204.png)
![ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B10871207.png)
![N-[3-(dimethylamino)propyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871216.png)
